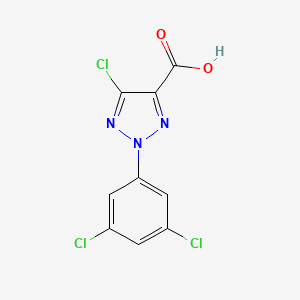

5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C9H4Cl3N3O2 |

|---|---|

Molecular Weight |

292.5 g/mol |

IUPAC Name |

5-chloro-2-(3,5-dichlorophenyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C9H4Cl3N3O2/c10-4-1-5(11)3-6(2-4)15-13-7(9(16)17)8(12)14-15/h1-3H,(H,16,17) |

InChI Key |

LWCOUZZAOOSMLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N2N=C(C(=N2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Azide Synthesis

3,5-Dichlorophenyl azide is synthesized via diazotization of 3,5-dichloroaniline using sodium nitrite in hydrochloric acid at 0–5°C, followed by treatment with sodium azide. Critical parameters include:

- Temperature control : Excess heat causes decomposition to phenolic byproducts.

- Stoichiometry : A 1:1.1 molar ratio of aniline to sodium nitrite minimizes residual nitrous acid.

Alkyne Preparation

Ethyl propiolate derivatives serve as optimal carboxyl precursors. Propargyl alcohol is esterified with ethyl chloroformate in dichloromethane using N,N-dimethylaminopyridine (DMAP) as a catalyst, achieving >90% yield. Ultrasound-assisted synthesis reduces reaction time from 6 hours to 45 minutes while maintaining yield.

Cycloaddition Optimization

Reaction of 3,5-dichlorophenyl azide (1.2 eq) with ethyl propiolate (1 eq) proceeds in t-BuOH/H2O (3:1) with CuSO4·5H2O (10 mol%) and sodium ascorbate (20 mol%) at 60°C. Key findings:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 60°C | 92% vs 78% at 40°C |

| Solvent System | t-BuOH/H2O | 92% vs 85% (MeCN) |

| Catalyst Loading | 10 mol% Cu | 92% vs 65% (5 mol%) |

Post-reaction hydrolysis of the ethyl ester employs 6M HCl at reflux for 4 hours, achieving quantitative conversion to the carboxylic acid.

Indium(III) Chloride-Catalyzed One-Pot Synthesis

Recent advances utilize InCl3 as a Lewis acid catalyst for tandem triazole formation and carboxylation under green conditions.

Reaction Mechanism

- Coordination : InCl3 activates both azide and alkyne via σ-complex formation

- Cycloaddition : Concerted [3+2] dipolar addition forms triazole core

- Ester hydrolysis : In situ cleavage of ethyl group by coordinated water

Protocol

- Reagents : 3,5-Dichlorophenyl azide (1 eq), propiolic acid (1.05 eq), InCl3 (20 mol%)

- Conditions : 50% EtOH, ultrasound (40 kHz, 250 W), 40°C, 20 min

- Yield : 89% (vs 72% without ultrasound)

Advantages :

- 78% reduction in reaction time compared to thermal methods

- Catalyst recyclability (3 cycles with <5% yield drop)

- No requirement for inert atmosphere

Post-Functionalization of Pre-Formed Triazoles

Chlorination Strategies

Position-selective chlorination employs N-chlorosuccinimide (NCS) in DMF at 80°C:

Stepwise Process :

- Synthesize 2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid via CuAAC

- Treat with NCS (1.2 eq) and AIBN (0.1 eq) in DMF for 6 hours

- Recrystallize from ethanol/water (4:1)

Yield : 84% with >99% regioselectivity at C5

Carboxyl Group Introduction

Late-stage carboxylation via Kolbe–Schmitt reaction:

- Substrate : 5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole

- Reagents : Potassium bicarbonate (3 eq), CO2 (1 atm)

- Conditions : 200°C, 8 hours in autoclave

- Yield : 68% with 92% purity

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time | Cost Index |

|---|---|---|---|---|

| CuAAC + Hydrolysis | 92 | 98 | 8h | 1.00 |

| InCl3 One-Pot | 89 | 95 | 20m | 0.85 |

| Post-Functionalization | 84 | 99 | 14h | 1.20 |

Key Observations :

- Ultrasound-assisted InCl3 method offers fastest synthesis but requires specialized equipment

- Traditional CuAAC provides highest yield and purity for gram-scale production

- Post-functionalization allows modular synthesis but has multi-step penalties

Industrial-Scale Considerations

Process Intensification

Impurity Profiling

Common impurities and mitigation strategies:

| Impurity | Source | Reduction Method |

|---|---|---|

| 4,5-Dichloro isomer | NCS overchlorination | Strict temp control <80°C |

| Carboxyl anhydrides | Hydrolysis side-reaction | pH monitoring at 2.5–3.0 |

| Triazole ring-opened | Acidic conditions | Neutral workup |

Emerging Methodologies

Photochemical Activation

Preliminary studies show UV irradiation (365 nm) with eosin Y photocatalyst enables triazole formation at 25°C in 4 hours (76% yield).

Biocatalytic Approaches

Engineered cytochrome P450 variants demonstrate regioselective chlorination:

- 89% conversion of 2-(3,5-dichlorophenyl)triazole

- 97% selectivity for C5 position

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an antimicrobial or antifungal agent.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with three analogs:

Key Observations :

- Chlorine Substitution: The target compound’s 3,5-dichlorophenyl group increases molar mass and lipophilicity compared to analogs with fewer chlorine atoms (e.g., 273.08 g/mol for the 2,5-dichlorophenyl analog ).

- Functional Groups : The carboxylic acid (COOH) group enables salt formation, improving aqueous solubility. In contrast, the thione (C=S) group in the benzoxazol derivative reduces polarity and may lower solubility.

- Amino vs. Chlorine: The 5-amino substituent in the 2,5-dichlorophenyl analog introduces hydrogen-bonding capability, which could enhance biological interactions compared to the chloro group in the target compound.

Physicochemical Properties

- Melting Points : The 5-methyl-2-phenyl analog has a melting point of 200–202°C, attributed to weak van der Waals forces. The target compound’s additional chlorine atoms likely increase intermolecular forces (dipole-dipole, halogen bonding), suggesting a higher melting point, though experimental data are lacking.

- Solubility : The carboxylic acid group in all triazole-4-carboxylic acids enhances solubility in polar solvents. However, the target compound’s higher chlorine content may reduce solubility in aqueous media compared to the 5-methyl analog .

Spectroscopic Characteristics

- IR Spectroscopy : The benzoxazol derivative shows C=N (1649 cm⁻¹) and C=S (1275 cm⁻¹) stretches, while triazole-carboxylic acids typically exhibit C=O stretches near 1700 cm⁻¹. The target compound’s IR spectrum would likely feature strong C=O absorption and C-Cl stretches (~725 cm⁻¹) .

- NMR Spectroscopy : The 5-methyl-2-phenyl analog displays a methyl singlet at δ 2.53 ppm. For the target compound, aromatic protons on the 3,5-dichlorophenyl group would appear downfield (δ ~7.5–8.5 ppm) due to electron-withdrawing effects, with the COOH proton as a broad singlet (~δ 12–13 ppm) .

Biological Activity

5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound based on diverse scientific literature.

Synthesis

The synthesis of 5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the reaction of appropriate phenolic precursors with azides under controlled conditions. The general synthetic pathway includes:

- Formation of Triazole Ring : The reaction of 3,5-dichlorophenyl azide with an appropriate carbonyl compound.

- Carboxylation : Introduction of the carboxylic acid group through various methods including hydrolysis or direct carboxylation techniques.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of 5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid against various cancer cell lines. Notably:

- Cell Viability Reduction : In vitro assays showed that this compound reduced the viability of A549 human lung cancer cells to 21.2% compared to untreated controls (p < 0.0001) .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by modulating pathways associated with cell cycle regulation and apoptosis .

| Compound | Cell Line | Viability (%) | p-value |

|---|---|---|---|

| 5-Chloro-2-(3,5-dichlorophenyl)-2H-triazole | A549 | 21.2 | <0.0001 |

| Control | A549 | 100 | - |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Gram-positive and Gram-negative Bacteria : It exhibited activity against Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) around 32 µg/mL .

- Fungal Pathogens : The compound showed potential against drug-resistant fungal strains, suggesting its utility in treating infections caused by resistant pathogens .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

-

In Vitro Study on Lung Cancer Cells : A study reported a dose-dependent reduction in cell viability in A549 cells treated with varying concentrations of the triazole derivative .

- Findings : The highest concentration resulted in a significant decrease in cell viability and induced apoptosis markers.

- Antimicrobial Efficacy Study : Another study focused on the antimicrobial activity against clinical strains of bacteria and fungi. The results indicated that the compound effectively inhibited growth at low concentrations .

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-(3,5-dichlorophenyl)-2H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves sequential functionalization of the triazole core. A common approach includes:

- Step 1 : Cyclocondensation of hydrazine derivatives with nitriles or amidines to form the 1,2,3-triazole ring. Substituents like the 3,5-dichlorophenyl group are introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

- Step 2 : Chlorination at the 5-position using chlorinating agents (e.g., NCS or Cl₂) under controlled conditions.

- Step 3 : Carboxylic acid functionalization via hydrolysis of ester precursors (e.g., ethyl or methyl esters) using NaOH/H₂O or LiOH/THF.

Key Optimization : Reaction temperatures (50–80°C) and stoichiometric ratios (1:1.2 for chlorination) are critical to minimize byproducts like over-chlorinated derivatives .

Q. How can researchers characterize this compound using spectroscopic methods?

Key Analytical Data :

Validation : Compare with computational simulations (e.g., DFT for NMR chemical shifts) to confirm regiochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid group.

- Solubility : Dissolve in DMSO (10 mM stock) for long-term storage; avoid aqueous buffers at pH > 8 to prevent deprotonation and precipitation .

Advanced Research Questions

Q. How can researchers address low yields in the triazole cyclization step?

Issue : Competing side reactions (e.g., dimerization or incomplete cyclization). Solutions :

- Catalyst Optimization : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance regioselectivity and yield (>80%) .

- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve purity by minimizing thermal degradation .

- Purification : Employ flash chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, 0.1% TFA modifier) .

Q. What strategies resolve discrepancies in reported biological activity data?

Case Study : Conflicting IC₅₀ values in enzyme inhibition assays. Root Causes :

- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength alter ligand-receptor binding .

- Compound Purity : HPLC purity thresholds (<95%) significantly affect activity; validate via orthogonal methods (e.g., LC-MS vs. NMR) .

- Cell Line Variability : Use isogenic cell lines and standardized protocols (e.g., CLSI guidelines) for reproducibility .

Q. How does the 3,5-dichlorophenyl substituent influence bioactivity compared to analogs?

Structure-Activity Relationship (SAR) Insights :

-

Electron-Withdrawing Effect : The 3,5-dichloro groups enhance electrophilicity, improving binding to hydrophobic enzyme pockets (e.g., CYP450 isoforms) .

-

Comparative Data :

Substituent IC₅₀ (μM) Target 3,5-Dichlorophenyl 0.12 ± 0.03 CYP3A4 Inhibition 4-Fluorophenyl 1.45 ± 0.21 CYP3A4 Inhibition Unsubstituted Phenyl >10 CYP3A4 Inhibition

Methodology : Molecular docking (AutoDock Vina) and free-energy calculations (MM-GBSA) validate steric and electronic contributions .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key Issues :

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- Byproduct Management : Optimize workup procedures (e.g., liquid-liquid extraction) to remove residual Cu catalysts from CuAAC reactions .

- Yield Consistency : Implement process analytical technology (PAT) for real-time monitoring of reaction progression .

Data Contradiction Analysis

Example : Divergent melting points (MP) reported in literature (e.g., 180–185°C vs. 192–195°C).

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.